molecular formula C19H17F3N6O B2983532 (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1351635-49-8

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2983532
CAS No.: 1351635-49-8
M. Wt: 402.381
InChI Key: LHMXUZXEFLRVBW-UHFFFAOYSA-N
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Description

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic compound that features multiple functional groups, including an imidazole ring, a pyridazine ring, a piperazine ring, and a trifluoromethyl-substituted phenyl group

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Potential use as a drug candidate due to its complex structure and functional groups.

    Biochemistry: Study of its interactions with biological macromolecules.

Industry

    Chemical Industry: Use in the synthesis of other complex organic molecules.

    Pharmaceutical Industry: Development of new therapeutic agents.

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical properties, and potential biological activities. Given the wide range of activities exhibited by imidazole-containing compounds , this compound could be a promising candidate for the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Synthesis of the pyridazine ring: The pyridazine ring can be formed via condensation reactions involving hydrazine derivatives.

    Coupling with piperazine: The imidazole and pyridazine rings can be coupled with piperazine through nucleophilic substitution reactions.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole or piperazine rings.

    Reduction: Reduction reactions could target the pyridazine ring or the carbonyl group.

    Substitution: The trifluoromethyl-substituted phenyl group may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone: Similar in structure but with different substituents.

    (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(methyl)phenyl)methanone: Lacks the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in this compound may confer unique properties such as increased lipophilicity, metabolic stability, and potential biological activity.

Properties

IUPAC Name

[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O/c20-19(21,22)15-3-1-2-14(12-15)18(29)27-10-8-26(9-11-27)16-4-5-17(25-24-16)28-7-6-23-13-28/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMXUZXEFLRVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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